![molecular formula C14H21NO3 B6340095 2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide CAS No. 1221343-08-3](/img/structure/B6340095.png)
2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide
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Description
The compound “2-(4-tert-Butylphenoxy)propanoic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
A related compound, “2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate (TBPOEMA)”, was synthesized by reacting 4-tertierbutylphenyl chloroacetate (TBPClAcO) with sodium methacrylate in acetonitrile .Molecular Structure Analysis
While specific molecular structure analysis for “2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide” is not available, a related compound “2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL” has a molecular formula of C16H24O2 .Future Directions
Mechanism of Action
Target of Action
Structurally related compounds such as 2-tert-butylphenol have been shown to interact with monoamine oxidase b (mao b) and histamine h3 receptor (h3r) .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory effects on oxidative phosphorylation and mitochondrial atp synthase .
Biochemical Pathways
Related compounds such as 2,4-ditert butyl phenol have shown antifungal, antioxidant, and cytotoxic activities .
Pharmacokinetics
The compound’s structure suggests that it may have potential for particle-bound transport .
Result of Action
Related compounds have shown effectiveness against cancer cells .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-methoxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)11-6-8-12(9-7-11)18-10-13(16)15(4)17-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIYOKIEVQVZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-methoxy-N-methylacetamide |
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